1-Bromo-3-(2-bromo-1-propoxyethyl)benzene

Catalog No.
S14083558
CAS No.
M.F
C11H14Br2O
M. Wt
322.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(2-bromo-1-propoxyethyl)benzene

Product Name

1-Bromo-3-(2-bromo-1-propoxyethyl)benzene

IUPAC Name

1-bromo-3-(2-bromo-1-propoxyethyl)benzene

Molecular Formula

C11H14Br2O

Molecular Weight

322.04 g/mol

InChI

InChI=1S/C11H14Br2O/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3

InChI Key

KLNWBGFNTMCFSF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CBr)C1=CC(=CC=C1)Br

1-Bromo-3-(2-bromo-1-propoxyethyl)benzene is an organic compound characterized by a benzene ring with a bromine atom and a side chain containing a bromo group and a propoxyethyl functional group. Its molecular formula is C11H12Br2OC_{11}H_{12}Br_2O, and it features significant structural complexity due to the presence of multiple bromine substituents and an ether functional group. This compound is of interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The bromine atoms on the benzene ring can direct further electrophilic substitutions at ortho and para positions, allowing for the introduction of additional functional groups.
  • Nucleophilic Substitution: The propoxyethyl group can undergo nucleophilic substitution reactions, particularly under conditions that favor the leaving of bromide ions.
  • Coupling Reactions: The compound may also be involved in coupling reactions, such as Suzuki or Heck reactions, where it can react with organometallic reagents to form biaryl compounds.

The synthesis of 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene can be achieved through several methods:

  • Bromination of 1-Propoxyethylbenzene: This method involves the electrophilic bromination of 1-propoxyethylbenzene using bromine in the presence of a catalyst like iron(III) bromide, leading to the formation of the desired product.
  • Anti-Markovnikov Addition: An alternative approach involves the anti-Markovnikov addition of hydrogen bromide to 1-propoxyethylbenzene, catalyzed by azobisisobutyronitrile (AIBN), which yields high efficiency in producing the bromo compound.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, starting from simpler precursors and utilizing various functionalization techniques to introduce the bromo groups and propoxyethyl side chain.

1-Bromo-3-(2-bromo-1-propoxyethyl)benzene has several potential applications:

  • Pharmaceutical Intermediates: Due to its unique structure, it can serve as an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: The compound may find use in developing pesticides or herbicides due to its potential biological activity.
  • Material Science: Its properties could be exploited in creating novel materials with specific functionalities.

Interaction studies involving 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene focus on its reactivity with various biological targets. Investigations may include:

  • Binding Affinity Studies: Evaluating how well this compound binds to specific enzymes or receptors.
  • Toxicological Assessments: Understanding its safety profile and potential toxic effects on living organisms.
  • Mechanistic Studies: Exploring how this compound affects biological pathways at the molecular level.

Several compounds share structural similarities with 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-BromoanisoleC8H9BrC_8H_9BrSimpler structure without propoxyethyl group
4-Methoxyphenyl bromideC8H9BrOC_8H_9BrODifferent substitution pattern on benzene ring
3-BromopropylanisoleC10H11BrC_10H_{11}BrContains a propyl group instead of propoxyethyl
1-Bromo-3,5-dichlorobenzeneC7H4BrCl2C_7H_4BrCl_2Contains dichloro substituents instead of propoxyethyl

The unique combination of two bromine substituents and a propoxyethyl side chain distinguishes 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene from these similar compounds. Its specific reactivity patterns and potential biological activities are areas of ongoing research that highlight its significance in both synthetic chemistry and medicinal applications.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Exact Mass

321.93909 g/mol

Monoisotopic Mass

319.94114 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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